molecular formula C29H22O B14560473 Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- CAS No. 62224-94-6

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-

Cat. No.: B14560473
CAS No.: 62224-94-6
M. Wt: 386.5 g/mol
InChI Key: CFPWCZYANDDGCU-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indeno[2,1-b]pyran core structure, which is fused with a dihydronaphthalene and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indeno[2,1-b]pyran Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxy-1-indanone and an aldehyde under acidic or basic conditions.

    Attachment of the Dihydronaphthalene Group: This step involves the reaction of the indeno[2,1-b]pyran core with a dihydronaphthalene derivative, often through a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Methylphenyl Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under conditions such as reflux or microwave irradiation.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes, such as kinases or proteases.

    Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, leading to changes in cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis through epigenetic modifications or transcription factor binding.

Comparison with Similar Compounds

Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- can be compared with other similar compounds, such as:

    Indeno[2,1-b]pyran Derivatives: Compounds with different substituents on the indeno[2,1-b]pyran core, which may exhibit varying biological activities and physical properties.

    Dihydronaphthalene Derivatives: Compounds with different substituents on the dihydronaphthalene ring, which can affect their reactivity and applications.

    Methylphenyl Derivatives:

The uniqueness of Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)- lies in its specific combination of structural features, which confer distinct electronic, steric, and functional properties that are valuable in various scientific and industrial contexts.

Properties

CAS No.

62224-94-6

Molecular Formula

C29H22O

Molecular Weight

386.5 g/mol

IUPAC Name

9-(3,4-dihydronaphthalen-2-yl)-2-(4-methylphenyl)indeno[2,1-b]pyran

InChI

InChI=1S/C29H22O/c1-19-10-12-21(13-11-19)27-17-16-26-24-8-4-5-9-25(24)28(29(26)30-27)23-15-14-20-6-2-3-7-22(20)18-23/h2-13,16-18H,14-15H2,1H3

InChI Key

CFPWCZYANDDGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C(=C3O2)C5=CC6=CC=CC=C6CC5

Origin of Product

United States

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